Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one
Overview
Description
Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one is a heterocyclic compound featuring a fused ring system that includes both pyrrole and azepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural characteristics.
Mechanism of Action
The mechanism of action of Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one can be compared with other similar heterocyclic compounds, such as:
Pyrrolo[2,3-b]pyridine: Known for its potent biological activities, particularly as fibroblast growth factor receptor inhibitors.
Pyrrole[1,2-a]pyrazine: Exhibits significant anticancer potential and is derived from marine bacteria.
Pyrazolo[3,4-d]pyrimidine: Used in cancer treatment due to its selective inhibition of cyclin-dependent kinases.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that combines a pyrrolo ring with an azepinone moiety. This unique configuration contributes to its pharmacological properties. The molecular formula is with a molecular weight of approximately 139.19 g/mol.
Biological Activities
1. Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been explored for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research has shown that derivatives of this compound can effectively target pathways involved in tumor growth.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies using disk diffusion methods revealed that this compound derivatives possess bacteriostatic effects, making them potential candidates for developing new antibiotics .
3. Neurotropic Effects
Recent investigations have highlighted the neurotropic activity of this compound. It has been shown to exhibit anxiolytic and anticonvulsant effects in animal models. For example, compounds derived from this structure have been tested for their ability to enhance GABA receptor activity, which is crucial for regulating neuronal excitability .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of suitable precursors such as amino esters or ketones under specific conditions. The following methods are commonly employed:
Synthesis Method | Description |
---|---|
Reductive Cyclization | Involves the reduction of an amino keto ester to form the desired bicyclic structure. |
Intramolecular Addition | Utilizes unsaturated amino esters to facilitate ring closure through intramolecular nucleophilic attack. |
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of this compound on human leukemia cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. The findings demonstrated that certain modifications to the compound's structure enhanced its antimicrobial potency, suggesting avenues for further drug development.
Properties
IUPAC Name |
1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-6-2-1-4-8-5-3-7-10(8)9/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOHOXBYWCWFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N2CCCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560384 | |
Record name | Octahydro-5H-pyrrolo[1,2-a]azepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111633-56-8 | |
Record name | Octahydro-5H-pyrrolo[1,2-a]azepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.